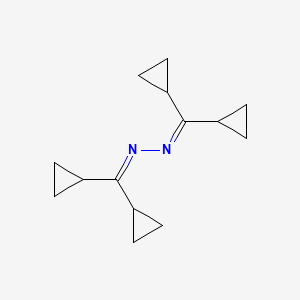

Bis(dicyclopropylmethylidene)hydrazine

Description

Bis(dicyclopropylmethylidene)hydrazine is a bis-hydrazine derivative characterized by two cyclopropylmethylidene groups attached to a central hydrazine backbone. Bis-hydrazines are versatile compounds with applications ranging from pharmaceuticals to materials science, driven by their ability to form coordination networks, act as chelating agents, or serve as precursors for energetic materials .

Propriétés

IUPAC Name |

1,1-dicyclopropyl-N-(dicyclopropylmethylideneamino)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-9(1)13(10-3-4-10)15-16-14(11-5-6-11)12-7-8-12/h9-12H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXLOISWPSNDGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=NN=C(C2CC2)C3CC3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287140 | |

| Record name | bis(dicyclopropylmethylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15813-18-0 | |

| Record name | MLS002667250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bis(dicyclopropylmethylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of bis(dicyclopropylmethylidene)hydrazine typically involves the reaction of appropriate hydrazides with aldehydes or ketones in various organic solvents . One efficient method for the formation of hydrazine derivatives is through heterogeneous catalysis starting from ketones . This environmentally benign synthetic method uses a nickel-based heterogeneous catalyst and hydrazine hydrate . The reaction conditions are generally mild, and the process is efficient, making it suitable for industrial production.

Analyse Des Réactions Chimiques

Bis(dicyclopropylmethylidene)hydrazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce hydrazine derivatives .

Applications De Recherche Scientifique

Synthetic Chemistry Applications

BDMH serves as a versatile building block in organic synthesis, particularly in the formation of hydrazones and azines. Its structure allows for various modifications, making it suitable for diverse synthetic pathways.

- Hydrazone Derivatives : BDMH can be utilized to synthesize hydrazone derivatives, which are important intermediates in pharmaceuticals and agrochemicals. Research has demonstrated the biological activity of these derivatives, indicating their potential as therapeutic agents .

- Regioselective Hydroamination : BDMH is involved in regioselective hydroamination reactions, which are crucial for the synthesis of nitrogen-containing compounds. This process allows for the incorporation of functional groups into unactivated olefins, expanding the scope of available chemical transformations .

The biological implications of BDMH and its derivatives have been a significant area of research. Studies have shown that compounds derived from BDMH exhibit various biological activities, including antimicrobial and anticancer properties.

- Anticancer Properties : Some hydrazone derivatives synthesized from BDMH have shown promising results in inhibiting cancer cell proliferation. These compounds disrupt cellular processes, making them candidates for further development as anticancer agents .

- Antimicrobial Activity : The derivatives also demonstrate antimicrobial properties, suggesting their potential use in developing new antibiotics or antifungal agents. The mechanism often involves interference with microbial cell wall synthesis or function .

Material Science

In material science, BDMH has been explored for its potential applications in creating novel materials with specific properties.

- Polymer Chemistry : BDMH can be used as a cross-linking agent in polymer synthesis. Its ability to form stable linkages can enhance the mechanical properties of polymers, making them suitable for various industrial applications.

- Energetic Materials : Research indicates that BDMH derivatives may be useful in developing energetic materials due to their high nitrogen content and stability under certain conditions. This aspect is particularly relevant for applications in defense and aerospace industries .

Case Studies

Several studies highlight the practical applications of BDMH:

Mécanisme D'action

The mechanism of action of bis(dicyclopropylmethylidene)hydrazine involves its interaction with molecular targets and pathways within biological systems. Hydrazine derivatives are known to act as strong reducing agents, which can participate in redox reactions and influence various biochemical pathways . The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Bis(thiourea)hydrazines

Substituents : Alkyl (methyl, ethyl), aryl (phenyl, benzyl), and heteroaryl (pyridyl) groups.

Applications :

- Antioxidant Activity : Derivatives like N,N'-bis(o-fluorobenzamidothiocarbonyl)hydrazine exhibit DPPH radical scavenging activity exceeding ascorbic acid .

- Supramolecular Chemistry : Form hydrogen-bonded networks with crown ethers via N-H∙∙∙O/S interactions .

- Metal Ion Chelation : Pyridine-substituted variants effectively remove toxic metal ions (e.g., Pb²⁺, Cd²⁺) from wastewater .

Key Findings :

Bis(sulfonyl)hydrazines

Substituents : Methylsulfonyl, chloroethyl groups.

Applications :

Key Findings :

Bis(arylidene)hydrazines

Substituents : Nitrophenyl groups (ortho, meta, para).

Applications :

Bis(pyridylmethylene)hydrazines

Substituents : Pyridyl groups (3- or 4-position).

Applications :

Energetic Materials

Substituents : Trinitrophenyl groups.

Applications :

Key Findings :

Comparative Data Table

Discussion of Structural Influences

- Electron-Donating/Withdrawing Groups : Nitrophenyl substituents enhance corrosion inhibition via adsorption , while methylsulfonyl groups improve therapeutic specificity in anticancer agents .

- Coordination Capacity : Pyridyl and thiourea variants excel in metal coordination, whereas sulfonyl groups prioritize bioactivity .

Activité Biologique

Bis(dicyclopropylmethylidene)hydrazine is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is synthesized from dicyclopropyl ketone and various aldehydes, demonstrating a diverse range of biological effects.

Synthesis and Characterization

The synthesis of this compound involves the reaction of dicyclopropylmethylene hydrazine with different aldehydes. Characterization techniques such as IR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds. For instance, a study reported the synthesis of hydrazone derivatives using dicyclopropyl ketone, leading to compounds with notable antibacterial and anticancer activities .

Biological Activity Overview

The biological activities of this compound and its derivatives can be categorized into several key areas:

- Antimicrobial Activity : Several studies have demonstrated that hydrazone derivatives exhibit significant antibacterial properties. For example, compounds derived from this compound showed comparable or superior activity against various bacterial strains when tested against standard antibiotics like ciprofloxacin .

- Anticancer Activity : The anticancer potential of this compound has been evaluated against breast cancer cell lines (MCF-7). Research indicates that certain derivatives exhibit cytotoxic effects, with IC50 values ranging from 21.5 to 100 μM. These compounds were found to induce apoptosis and cause cell cycle arrest in the G2/M phase .

- Antifungal Activity : In addition to antibacterial properties, some derivatives have shown promising antifungal activity against Candida species, with minimal inhibitory concentrations (MICs) comparable to established antifungal agents .

Table 1: Biological Activity Summary of this compound Derivatives

Case Studies

- Antibacterial Study : A series of bis-hydrazone derivatives were synthesized and tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that many compounds displayed moderate to high activity, with specific derivatives outperforming standard antibiotics in efficacy .

- Anticancer Evaluation : The cytotoxicity of this compound was assessed in vitro on MCF-7 breast cancer cells. The study revealed that certain derivatives not only inhibited cell proliferation but also induced apoptosis through mechanisms involving cell cycle arrest .

- Antifungal Screening : Compounds derived from this compound were evaluated for their antifungal properties against clinical isolates of Candida spp. Results showed that some derivatives had potent antifungal activity, suggesting their potential as therapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing Bis(dicyclopropylmethylidene)hydrazine and its derivatives?

this compound derivatives are typically synthesized via condensation reactions between hydrazine or substituted hydrazines and carbonyl-containing compounds. For example, symmetrical azines can be prepared by reacting hydrazine hydrate with aldehydes under reflux conditions in ethanol, often catalyzed by tetrabutylammonium bromide (TBAB) to enhance reaction efficiency . Eco-friendly methods using recyclable catalysts like [Et3NH][HSO4] in solvent-free conditions have also been reported for analogous hydrazine derivatives, achieving high yields (85–95%) and short reaction times (15–30 minutes) .

Key reagents and conditions :

- Aldehydes (e.g., 2,4-dichlorobenzaldehyde)

- Hydrazine hydrate or aryl hydrazines

- Catalysts: TBAB, [Et3NH][HSO4]

- Solvent-free or ethanol reflux

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Structural characterization involves:

- NMR spectroscopy : and NMR are used to confirm hydrazone bond formation and substituent positions. For example, azine derivatives show characteristic imine proton signals at δ 8.0–8.5 ppm .

- X-ray crystallography : Single-crystal X-ray diffraction reveals planar geometries and hydrogen-bonding networks. Coordination polymers of related hydrazine ligands with Zn(II) demonstrate zig-zag chain structures with π–π stacking interactions .

- FT-IR spectroscopy : Stretching vibrations of C=N bonds (1600–1650 cm) and N–H bonds (3200–3400 cm) are critical for functional group identification .

Advanced Research Questions

Q. What mechanistic insights have computational studies provided into hydrazine-catalyzed reactions involving this compound?

Computational studies (DFT) on hydrazine-catalyzed reactions reveal that the rate-determining step is often the cycloreversion of intermediate bicyclic adducts. For example, [2.2.2]-bicyclic hydrazine catalysts exhibit lower activation barriers (ΔG ≈ 22 kcal/mol) compared to [2.2.1]-analogs (ΔG ≈ 25 kcal/mol), enhancing reaction rates by 10-fold. This is attributed to reduced steric strain in the transition state .

Table 1 : Comparison of catalytic efficiencies for hydrazine catalysts

| Catalyst Structure | Activation Barrier (kcal/mol) | Relative Reactivity |

|---|---|---|

| [2.2.1]-hydrazine | 25 | 1× |

| [2.2.2]-hydrazine | 22 | 10× |

Q. How does this compound function in the design of metal-organic frameworks (MOFs)?

Hydrazine derivatives serve as flexible ligands for MOFs due to their bifunctional N-donor sites. For instance, 1,2-bis(pyridin-3-ylmethylene)hydrazine forms 1D zig-zag coordination polymers with Zn(II), where the ligand adopts a bidentate bridging mode. These MOFs exhibit enhanced photocatalytic activity under UV light, attributed to charge-transfer transitions between the ligand and metal centers .

Q. What role does this compound play in the development of chemosensors for metal ion detection?

Dihydrazone derivatives of this compound act as selective chemosensors. For example, a dihydrazone-based ligand (H2L) detects Cu via fluorescence quenching and a visible color change (yellow to colorless). The mechanism involves Cu-induced deprotonation of the hydrazone moiety, forming a 1:1 complex with a binding constant of .

Data Analysis and Contradiction Resolution

Q. How can researchers reconcile discrepancies in catalytic efficiency reported for different hydrazine catalysts?

Discrepancies often arise from variations in catalyst geometry and reaction conditions. For example, [2.2.2]-hydrazine catalysts outperform [2.2.1]-analogs due to lower steric hindrance, as shown in computational studies . Experimental validation using kinetic assays (e.g., monitoring reaction progress via NMR) and controlled substrate scope studies are critical to isolate variables such as solvent polarity and temperature.

Q. What experimental strategies validate the proposed anticancer mechanisms of hydrazine derivatives?

Anticancer hydrazines like 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (90CE) are studied using:

- DNA cross-linking assays : Gel electrophoresis confirms interstrand cross-link formation under hypoxic conditions .

- Glutathione competition experiments : Elevated glutathione levels reduce cytotoxicity, supporting a redox-dependent activation mechanism .

- Metabolite profiling : LC-MS identifies methyl isocyanate as a byproduct, linking toxicity to carbamoylation pathways .

Methodological Recommendations

- Synthetic optimization : Use eco-friendly catalysts (e.g., [Et3NH][HSO4]) to improve yield and reduce waste .

- Characterization : Combine XRD with DFT calculations to resolve ambiguous spectroscopic data .

- Mechanistic studies : Employ stopped-flow kinetics and isotopic labeling to elucidate reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.